2,4-Dimethoxy-3-methylbenzoic acid
CAS No.: 81574-49-4
Cat. No.: VC2821116
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81574-49-4 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 2,4-dimethoxy-3-methylbenzoic acid |
Standard InChI | InChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12) |
Standard InChI Key | NNTRIOQTTOYTQT-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1OC)C(=O)O)OC |
Canonical SMILES | CC1=C(C=CC(=C1OC)C(=O)O)OC |
Introduction
Chemical Properties and Structure
2,4-Dimethoxy-3-methylbenzoic acid is characterized by its specific molecular structure and associated physicochemical properties. The presence of two methoxy groups and a methyl group on the benzene ring significantly influences its chemical behavior and reactivity patterns.
Physical and Chemical Characteristics
2,4-Dimethoxy-3-methylbenzoic acid has a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol. The compound features a benzene ring with two methoxy groups at positions 2 and 4, a methyl group at position 3, and a carboxylic acid group. While the search results don't provide specific information about its appearance, similar benzoic acid derivatives typically appear as crystalline solids with varying colors from white to off-white.
The compound's structure combines the acidity of the carboxylic acid group with the electron-donating effects of the methoxy and methyl substituents, resulting in unique reactivity patterns. The methoxy groups, being electron-donating, increase the electron density in the benzene ring, which affects both the compound's reactivity and its physical properties.
Table 1: Basic Chemical Properties of 2,4-Dimethoxy-3-methylbenzoic acid
Property | Value |
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CAS Number | 81574-49-4 |
Molecular Formula | C₁₀H₁₂O₄ |
Molecular Weight | 196.2 g/mol |
Functional Groups | Carboxylic acid, Methoxy (×2), Methyl |
Structural Characteristics
The structural arrangement of 2,4-Dimethoxy-3-methylbenzoic acid gives it specific chemical properties that differentiate it from other substituted benzoic acids. The methoxy groups at positions 2 and 4 create a particular electronic distribution within the molecule, influencing its reactivity and potential for further functionalization. The methyl group at position 3 adds additional electron density to the ring through its inductive effect.
Synthesis Methods
The synthesis of 2,4-Dimethoxy-3-methylbenzoic acid can be achieved through various methods, with the oxidation of corresponding aldehydes being a primary approach.
Oxidation of Aldehydes
One of the most common methods for synthesizing 2,4-Dimethoxy-3-methylbenzoic acid involves the oxidation of 2,4-dimethoxy-3-methylbenzaldehyde. This precursor is typically synthesized by methylation of 2,4-dihydroxy-3-methylbenzaldehyde using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The oxidation of the aldehyde to the carboxylic acid can be performed using various oxidizing agents such as potassium permanganate, sodium chlorite, or hydrogen peroxide.
The search results indicate that related compounds have been synthesized using selenium dioxide for oxidation . Similar approaches could potentially be applied to the synthesis of 2,4-Dimethoxy-3-methylbenzoic acid, although specific reaction conditions would need to be optimized for this particular compound.
Applications
2,4-Dimethoxy-3-methylbenzoic acid serves as a versatile intermediate with applications across multiple industries, particularly in pharmaceutical and agrochemical development.
Pharmaceutical Applications
2,4-Dimethoxy-3-methylbenzoic acid functions as an important precursor in the synthesis of bioactive molecules that are crucial for developing new drugs and therapeutic agents. Its role in organic synthesis facilitates the creation of complex molecules with potential medicinal properties. The specific substitution pattern of methoxy and methyl groups on the benzoic acid core provides a valuable scaffold for medicinal chemistry applications.
While the search results don't specify particular drugs that utilize this compound, substituted benzoic acids are commonly employed in the development of anti-inflammatory, antimicrobial, and anticancer agents. The electron-donating properties of the methoxy and methyl groups can influence the pharmacological activity of derivative compounds, potentially enhancing their efficacy or improving their pharmacokinetic profiles.
Agrochemical Applications
The search results specifically mention that 2,4-Dimethoxy-3-methylbenzoic acid is involved in the production of agrochemicals, contributing to the development of new pesticides and herbicides. The compound's structure provides a useful foundation for creating molecules that can interact with biological targets in pest organisms.
In agrochemical development, substituted benzoic acids often serve as key intermediates in synthesizing compounds that interfere with pest metabolism, growth regulation, or other biological processes. The specific arrangement of functional groups in 2,4-Dimethoxy-3-methylbenzoic acid may provide advantageous properties for developing selective and effective agrochemical products.
Other Applications
Beyond pharmaceuticals and agrochemicals, substituted benzoic acids like 2,4-Dimethoxy-3-methylbenzoic acid can find applications in other areas such as:
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Polymer chemistry, where they may serve as monomers or modifiers
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Materials science, as components in specialty materials
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Analytical chemistry, as standards or derivatizing agents
While the search results don't explicitly mention these applications for 2,4-Dimethoxy-3-methylbenzoic acid specifically, they represent potential areas for further exploration and utilization of this compound based on the known applications of similar benzoic acid derivatives.
Hazard Type | Classification |
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Acute Toxicity (Oral) | Harmful if swallowed |
Skin Irritation | Causes skin irritation |
Eye Irritation | Causes serious eye irritation |
Respiratory | May cause respiratory irritation |
Research Findings and Current Studies
Research involving 2,4-Dimethoxy-3-methylbenzoic acid spans various fields, with significant focus on its potential applications and structural characterization.
Structural Studies
While the search results don't provide specific structural studies on 2,4-Dimethoxy-3-methylbenzoic acid itself, they do reference crystal structure determinations of closely related compounds such as 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic acid . These studies provide valuable insights into the structural characteristics of methylated and methoxylated benzoic acids that may be applicable to understanding the structure of 2,4-Dimethoxy-3-methylbenzoic acid.
The crystallographic data from related compounds indicates that these molecules can form specific packing arrangements in the solid state, influenced by hydrogen bonding and π-π interactions. For instance, in the case of 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic acid, the molecules are linked by O–H···O and C–H···O hydrogen bonds into chains and further stacked by π···π interactions .
Synthetic Applications
The search results suggest ongoing research into the synthetic applications of 2,4-Dimethoxy-3-methylbenzoic acid and related compounds. As a precursor in organic synthesis, this compound has potential applications in developing complex molecules with diverse functionalities.
Comparison with Related Compounds
2,4-Dimethoxy-3-methylbenzoic acid belongs to a family of substituted benzoic acids with varying patterns of methoxy, hydroxy, and methyl substituents. Comparing these related compounds provides insights into structure-property relationships and potential applications.
Structural Analogues
The search results provide information on several related compounds that differ in their substitution patterns:
Table 3: Comparison of 2,4-Dimethoxy-3-methylbenzoic acid with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|
2,4-Dimethoxy-3-methylbenzoic acid | 81574-49-4 | C₁₀H₁₂O₄ | 196.2 | Reference compound |
2,4-Dihydroxy-3-methylbenzoic acid | 4707-49-7 | C₈H₈O₄ | 168.15 | Hydroxy groups instead of methoxy groups |
4,6-Dimethoxy-2-hydroxy-3-methylbenzoic acid | N/A | C₁₀H₁₂O₅ | 212.2* | Different substitution pattern, additional hydroxy group |
2,4-Dimethoxy-6-hydroxy-3-methylbenzoic acid | N/A | C₁₀H₁₂O₅ | 212.2* | Different substitution pattern, additional hydroxy group |
3,4-Dimethoxy-2-methylbenzoic acid | 5722-94-1 | C₁₀H₁₂O₄ | 196.2* | Different positions of methoxy groups |
*Calculated or estimated values based on molecular formula
Functional Differences
The different substitution patterns in these related compounds result in varying chemical properties and potential applications. For instance:
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The replacement of methoxy groups with hydroxy groups (as in 2,4-dihydroxy-3-methylbenzoic acid) would increase the compound's acidity and hydrogen-bonding capabilities.
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The addition of a hydroxy group (as in 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid) would introduce additional reactivity sites and influence the compound's solubility and crystal packing behavior.
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Different positions of methoxy groups (as in 3,4-dimethoxy-2-methylbenzoic acid) would alter the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets.
These structural variations can significantly influence the compounds' applications in pharmaceutical and agrochemical development, where slight modifications can lead to substantial changes in bioactivity and efficacy.
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